5-Iodo-2-(pyrrolidin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-(pyrrolidin-2-yl)pyrimidine is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. The presence of iodine at the 5-position of the pyrimidine ring and the pyrrolidin-2-yl substituent makes this compound unique. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-(pyrrolidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives, while reduction reactions can modify the pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Cyclization: Catalysts like palladium or copper salts can facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, pyrrolidin-2-one derivatives, and complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-(pyrrolidin-2-yl)pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, altering their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-2-yl)pyrimidine: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.
5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
The presence of the iodine atom at the 5-position of the pyrimidine ring in 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine makes it unique. This iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for its targets .
Eigenschaften
Molekularformel |
C8H10IN3 |
---|---|
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
5-iodo-2-pyrrolidin-2-ylpyrimidine |
InChI |
InChI=1S/C8H10IN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2 |
InChI-Schlüssel |
GWHXKAUZNUEORC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=NC=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.